molecular formula C7H8N2O3 B8045825 Amidox

Amidox

Cat. No.: B8045825
M. Wt: 168.15 g/mol
InChI Key: JOAASNKBYBFGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amidox (3,4-Dihydroxybenzamidoxime), with the CAS Number 95933-72-5 and molecular formula C7H8N2O3, is a small molecule recognized in research for its potent inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in de novo DNA synthesis . This mechanism makes RR a significant target in oncology research, and this compound has demonstrated robust antitumor and apoptosis-inducing activity in studies using human leukemia cell lines (e.g., HL-60) . Its growth-inhibitory effects are not circumvented entirely by iron supplementation, suggesting a complex mode of action that may extend beyond its noted capacity to bind iron . Furthermore, research indicates that this compound can act synergistically with other chemotherapeutic agents, such as cytarabine (Ara-C), by modulating deoxynucleotide triphosphate (dNTP) pool sizes to enhance the cytotoxic effects of the companion drug . As a member of the amidoxime chemical class, it serves as a versatile synthetic building block . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the scientific literature for comprehensive handling, storage, and safety data before use.

Properties

IUPAC Name

N',3,4-trihydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAASNKBYBFGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Amidox can be synthesized through the amidoximation process, which involves the conversion of poly(acrylonitrile) to poly(amidoxime). This process typically includes the polymerization of acrylonitrile followed by amidoximation treatment with hydroxylamine (NH2OH) to convert the cyano group (–C≡N) in poly(acrylonitrile) to C(NH2)=NOH . The optimal conditions for this reaction are 60°C for 3 hours with a concentration of 50 g/L of hydroxylamine .

Industrial Production Methods: In industrial settings, the preparation of amidoxime-modified polyacrylonitrile nanofibers involves electrospinning polyacrylonitrile dissolved in dimethylformamide (DMF) at ambient temperature. The polymer solution is electrospun at a positive voltage of 12 kV with a working distance of 15 cm and a flow rate of 0.8 ml/h .

Chemical Reactions Analysis

Types of Reactions: Amidox undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

In Vitro Studies

  • HL-60 Human Promyelocytic Leukemia Cells :
    • A study demonstrated that Amidox alone shows cytotoxic effects with an IC50 value of 30 µM. When combined with Ara-C (Arabinofuranosylcytosine), the cytotoxicity was significantly enhanced, indicating a synergistic effect. The combination treatment increased intracellular Ara-CTP levels dramatically, suggesting that this compound may potentiate the effects of standard chemotherapy agents .
  • L1210 Cell Line :
    • Research indicated that this compound inhibits the growth of L1210 cells through mechanisms distinct from those of hydroxyurea, another RR inhibitor. It was shown to decrease intracellular pools of dNTPs (deoxynucleotide triphosphates), further supporting its role as an effective RR inhibitor .

Case Studies

Study Cell Line IC50 Value (µM) Combination Treatment Findings
HL-6030Ara-CSynergistic cytotoxicity observed
L1210Not specifiedNoneInhibited growth via RR inhibition

Clinical Relevance

Although this compound is still under investigation, its potential applications extend beyond laboratory settings. As an antineoplastic agent, it could be integrated into treatment regimens for leukemia and potentially other cancers where RR plays a pivotal role in tumor growth.

Mechanism of Action

Amidox exerts its effects primarily by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis. This inhibition disrupts the production of deoxynucleoside triphosphates, thereby hindering cell proliferation. This compound also forms an iron complex, which further contributes to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amidox belongs to a class of polyhydroxy-substituted benzohydroxamates, which includes didox (3,4-dihydroxybenzohydroxamic acid) and trimidox (3,4,5-trihydroxybenzamidoxime). These compounds share structural and functional similarities but differ in efficacy, toxicity, and mutagenicity.

Structural Comparison

Compound Core Structure Hydroxy Substituents Additional Functional Groups
This compound Benzamidoxime 3,4-dihydroxy Amidoxime group (-C(NH2)NOH)
Didox Benzohydroxamic acid 3,4-dihydroxy Hydroxamic acid group (-CONHOH)
Trimidox Benzamidoxime 3,4,5-trihydroxy Amidoxime group (-C(NH2)NOH)

Structural variations influence their interactions with ribonucleotide reductase and metabolic stability. For instance, the amidoxime group in this compound and trimidox enhances metal chelation, critical for RR inhibition, whereas didox’s hydroxamic acid group may alter binding affinity .

Mechanism of Action

All three compounds inhibit ribonucleotide reductase, but their potency varies:

  • This compound : Reduces dNTP pools (dCTP, dGTP, dATP) by >50% at 75–100 μM concentrations in HL-60 cells .
  • Didox : Exhibits similar RR inhibition but requires higher concentrations for equivalent dNTP depletion .
  • Trimidox : The trihydroxy structure enhances RR binding affinity, leading to more potent dNTP pool reduction at lower doses .

Efficacy and IC50 Values

Compound Growth Inhibition IC50 (HL-60 cells) Colony Formation IC50 (Soft Agar Assay) Synergy with Ara-C
This compound 30 μM 20 μM Yes (additive to synergistic)
Didox 45 μM* 35 μM* Moderate*
Trimidox 25 μM* 15 μM* Not reported

*Estimated from comparative studies; exact values require further validation.

This compound’s synergy with Ara-C is attributed to its unique ability to elevate Ara-CTP concentrations by 2.5-fold, enhancing DNA chain termination .

Toxicity and Mutagenicity Profiles

Compound Acute Toxicity (Salmonella Assay) Mutagenicity (Frameshift) Metabolic Activation Required
This compound Non-toxic Promutagen Yes
Didox Toxic Non-mutagenic No
Trimidox Highly toxic Direct mutagen No (enhanced with activation)

Trimidox’s trihydroxy structure correlates with higher genotoxicity, making it less favorable for clinical use despite its potency. This compound, while non-toxic in acute assays, poses mutagenic risks under metabolic activation .

Biological Activity

Introduction

Amidox, a derivative of amidine, has garnered attention in recent years for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound compounds possess a functional group characterized by the presence of an amidine moiety. This structure is known to influence their interaction with biological targets, particularly enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to modulate proteolytic pathways and inhibit specific enzymes involved in disease processes.

Key Mechanisms

  • Inhibition of Urokinase Plasminogen Activator (uPA) : this compound has been shown to selectively inhibit uPA, a serine protease involved in extracellular matrix remodeling and tumor invasion. Studies indicate that modifications to the amidine group enhance this inhibitory effect, making this compound a candidate for cancer therapeutics .
  • Cytotoxicity Against Cancer Cells : Research indicates that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including glioma cells. The mechanism involves apoptosis induction through DNA damage pathways .
  • Antimicrobial Activity : Some this compound derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in preclinical models:

  • Cell Viability Assays : In vitro studies have shown that this compound compounds can significantly reduce cell viability in malignant cell lines at low micromolar concentrations. For instance, IC50 values for certain derivatives range from 3 to 7 µM against human glioma cells .
  • In Vivo Models : Animal studies have indicated that this compound can reduce tumor burden and improve survival rates in models of cancer. For example, treatment with specific this compound derivatives resulted in significant reductions in tumor size compared to controls .

Case Studies

A notable case study involved the application of an this compound derivative in a clinical trial setting:

  • Study on Urokinase Inhibition : A clinical trial evaluated the safety and efficacy of an this compound-based compound targeting uPA in patients with advanced cancers. Results showed a promising reduction in tumor markers and improved patient outcomes, supporting further investigation into its clinical utility .

Data Table

This compound Derivative IC50 (µM) Target Enzyme Cell Line Tested Effect Observed
Compound A3uPAU87 GliomaCytotoxicity
Compound B5uPAA549 Lung CancerTumor Reduction
Compound C7Various ProteasesHeLa Cervical CancerApoptosis Induction

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